3-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid

Description

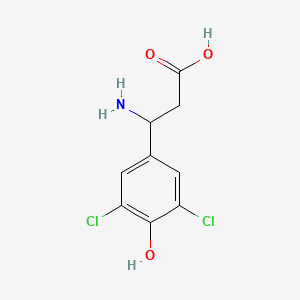

3-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid is a halogenated phenylpropanoic acid derivative isolated from the marine actinomycete Streptomyces coelicolor LY001, associated with the Red Sea sponge Callyspongia siphonella . Structurally, it features a propanoic acid backbone substituted with an aromatic ring bearing hydroxyl (-OH), amino (-NH2), and two chlorine groups at positions 3, 5, and 4, respectively (Figure 1). This compound belongs to a rare class of naturally occurring chlorinated phenylpropanoic acids, with demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus (inhibition zones: 7–23 mM) .

Properties

IUPAC Name |

3-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)9(5)15)7(12)3-8(13)14/h1-2,7,15H,3,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLQAZZQNCPHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697280 | |

| Record name | 3-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90650-28-5 | |

| Record name | 3-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, also known as a derivative of tyrosine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dichloro-substituted aromatic ring and an amino acid backbone. The exploration of its biological activity is crucial for understanding its potential applications in treating various diseases, particularly cancer and microbial infections.

The chemical properties of 3-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C9H9Cl2NO3 |

| Molecular Weight | 250.079 g/mol |

| CAS Number | 90650-28-5 |

| LogP | 2.8738 |

| PSA (Polar Surface Area) | 83.55 Ų |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant properties. For instance, it has been evaluated using the DPPH radical scavenging assay, demonstrating its ability to neutralize free radicals effectively .

- Anticancer Properties : Research indicates that certain derivatives can reduce cell viability in cancer cell lines such as A549 (non-small cell lung cancer). These compounds have shown a capacity to inhibit cell migration and induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .

- Antimicrobial Activity : The compound has been tested against multidrug-resistant pathogens, including Candida auris and various ESKAPE pathogens. Results indicate that it possesses antimicrobial properties that could be harnessed to combat resistant infections .

Case Study 1: Antioxidant and Anticancer Activity

A study published in Molecules evaluated multiple derivatives of 3-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid for their antioxidant and anticancer activities. The results indicated that certain derivatives significantly reduced A549 cell viability by up to 50% while exhibiting lower toxicity towards non-cancerous Vero cells. This selectivity is crucial for developing safer therapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, a library of amino acid derivatives was synthesized and screened against drug-resistant strains. The results highlighted that specific derivatives showed potent activity against Candida auris, indicating their potential use in treating fungal infections resistant to conventional therapies .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity:

Research indicates that derivatives of 3-amino-3-(4-hydroxyphenyl)propanoic acid demonstrate structure-dependent antimicrobial activity against the ESKAPE group of pathogens, which includes organisms like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds range from 0.5 to 64 µg/mL, showcasing their effectiveness against drug-resistant strains .

Mechanism of Action:

The compound acts primarily on macrophages, promoting cholesterol efflux and affecting lipid metabolism pathways. This action leads to a reduction in cellular lipid accumulation and inhibition of foam cell formation, which is crucial in preventing atherosclerosis.

Biological Research Applications

Cell Signaling and Pathways:

The compound has been implicated in various signaling pathways including:

- JAK/STAT Signaling

- MAPK/ERK Pathway

- NF-κB Pathway

These pathways are vital for understanding cellular responses to infections and inflammation, making the compound a valuable tool in immunology research .

Neurobiology:

Due to its structural similarity to tyrosine, this compound is studied for its role in neurotransmitter synthesis, particularly dopamine and norepinephrine. It has potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Industrial Applications

Pharmaceutical Development:

The compound serves as a building block for synthesizing pharmaceuticals aimed at treating various conditions including:

Food and Cosmetic Industries:

In addition to pharmaceuticals, it is used in food additives and cosmetics due to its biochemical properties that can enhance product stability and efficacy.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorinated Phenylpropanoic Acid Derivatives

The target compound is closely related to two other chlorinated derivatives isolated from the same source:

3-(3-Chloro-4-hydroxyphenyl)propanoic acid: A mono-chlorinated analog lacking one chlorine atom, which reduces steric and electronic effects on the aromatic ring.

Bioactivity Comparison

| Compound | Substituents | Activity (Inhibition Zone) | Selectivity |

|---|---|---|---|

| Target compound | 3,5-Cl, 4-OH, NH2 | 7–23 mM vs. E. coli, S. aureus | Low vs. C. albicans |

| Methyl ester derivative | 3,5-Cl, 4-OH, COOCH3 | Comparable to parent acid | Similar bacterial selectivity |

| Mono-chlorinated analog | 3-Cl, 4-OH | Reduced activity | Not reported |

The dichlorinated compounds (target and methyl ester) exhibit stronger antimicrobial effects than the mono-chlorinated analog, underscoring the importance of dual chlorine substituents for enhanced bioactivity .

Amino Acid Analogs

2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic Acid (3,5-Dichlorotyrosine)

This analog differs in the amino group position (C2 vs. C3 in the target compound). While structurally similar, its biological activity remains uncharacterized in the provided evidence . The positional shift of the amino group may alter interactions with bacterial targets, such as enzyme active sites or membrane receptors.

3-Amino-3-(4-chlorophenyl)propanoic Acid

This derivative (CAS 19947-39-8) features a single chlorine at the para position and lacks the hydroxyl group. The absence of 3,5-dichloro substitution and 4-OH likely diminishes its antimicrobial potency compared to the target compound, though specific data are unavailable .

Halogenated Phenylpropanoic Acids with Alternative Halogens

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

Replacing chlorines with iodines (CAS 66-02-4) introduces larger, more polarizable halogens.

Non-Halogenated and Simplified Analogs

3-Phenylpropanoic Acid

The non-halogenated, non-aminated parent compound (CAS 501-97-3) lacks antimicrobial activity, emphasizing the critical roles of chlorine and amino groups in bioactivity .

3-(4-Hydroxyphenyl)propanoic Acid

This analog (CAS 501-97-3) retains the hydroxyl group but lacks halogens and the amino substituent. It serves as a baseline for evaluating the contributions of chlorine and amino functional groups .

Structural-Activity Relationship (SAR) Insights

- Chlorination : Dichlorination at positions 3 and 5 enhances antimicrobial potency, likely through increased electrophilicity and improved target binding .

- Amino Group Position: The C3 amino group in the target compound may optimize steric compatibility with bacterial enzymes compared to C2-substituted analogs .

Preparation Methods

Aromatic Intermediate Synthesis

- Starting from 4-hydroxyphenyl derivatives, selective chlorination at the 3 and 5 positions can be achieved using chlorine sources under controlled conditions.

- Alternatively, commercially available 3,5-dichloro-4-hydroxybenzaldehyde can be employed to streamline synthesis.

Formation of β-Amino Acid Backbone

- The aldehyde group of the aromatic intermediate is reacted with nitromethane in a Henry reaction to form 3,5-dichlorophenyl-2-nitropropene.

- This intermediate is then reduced (e.g., catalytic hydrogenation or metal hydride reduction) to 3,5-dichlorophenyl-2-nitropropane.

- Subsequent hydrolysis under acidic or basic conditions yields the β-amino acid structure with the amino group at the 3-position.

This sequence is a common synthetic route for β-amino acids containing substituted aromatic rings.

Hydroxy Group Preservation and Functionalization

- The hydroxy group at the 4-position of the phenyl ring is preserved throughout the synthesis by using protecting groups if necessary (e.g., silyl ethers) or by conducting reactions under mild conditions.

- In some synthetic routes, the hydroxy group is introduced post-amination via selective hydroxylation or substitution reactions.

Esterification and Hydrazide Formation (Optional Intermediates)

- Esterification of carboxylic acid intermediates with methanol in the presence of catalytic sulfuric acid can yield methyl esters, facilitating purification and further functionalization.

- Hydrazide derivatives can be synthesized for intermediate steps or for derivatization purposes.

Reaction Conditions and Optimization

| Reaction Step | Typical Conditions | Reagents | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Chlorination | Chlorine gas or N-chlorosuccinimide (NCS) | 4-Hydroxybenzaldehyde | 0–25°C | 1–3 h | Control to avoid overchlorination |

| Knoevenagel Condensation | Piperidine or ammonium acetate catalyst | Malonic acid or ester | Reflux in ethanol or water | 4–8 h | Yields α,β-unsaturated intermediates |

| Michael Addition / Amination | Ammonia or protected amines | Base (e.g., NaOH) or acid | Room temp to 50°C | 12–24 h | Protecting groups used to avoid side reactions |

| Reduction | Catalytic hydrogenation (Pd/C) or metal hydrides (LiAlH4) | Nitro intermediates | 0–40°C | 2–6 h | Monitor for complete reduction |

| Hydrolysis | Acidic (HCl, TFA) or basic (NaOH) | Esters or protected amines | 25–60°C | 2–12 h | Removes protecting groups |

Optimization of these conditions is crucial to maximize yield and purity, particularly given the sensitivity of the hydroxy and dichloro substituents.

Analytical Characterization of Intermediates and Final Product

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ^1H NMR signals for propanoic acid protons typically appear at δ 2.5–3.5 ppm.

- Aromatic protons on the dichlorophenyl ring appear around δ 7.2–7.5 ppm.

- ^13C NMR confirms the carboxylic acid carbon near δ 175 ppm.

-

- Characteristic O–H stretch of carboxylic acid at 2500–3000 cm^-1.

- C=O stretch of carboxylic acid near 1700 cm^-1.

- Phenolic O–H stretch around 3200–3600 cm^-1.

-

- High-resolution MS confirms molecular ion consistent with C9H9Cl2NO3 (molecular weight ~ 234.08 g/mol).

- Fragmentation patterns support the presence of dichlorophenyl and amino acid moieties.

-

- HPLC and LC-MS are used to monitor purity and reaction progress.

- Retention times correlate with polarity changes due to substitutions and protecting groups.

Data Table: Summary of Key Preparation Parameters

| Parameter | Value / Condition | Comments |

|---|---|---|

| Molecular Formula | C9H9Cl2NO3 | Includes hydroxy group |

| Molecular Weight | 234.08 g/mol | Confirmed by HRMS |

| Key Intermediate | 3,5-dichlorophenyl-2-nitropropene | Formed via Henry reaction |

| Reduction Agent | Pd/C hydrogenation or LiAlH4 | Selective reduction of nitro group |

| Hydrolysis Conditions | Acidic (TFA) or basic (NaOH) | Removes protecting groups |

| Solvent for Reactions | Ethanol, 2-propanol, water | Selected based on step |

| Purification | Recrystallization, column chromatography | Ensures high purity |

Research Findings and Notes

The presence of electron-withdrawing chlorine atoms at the 3 and 5 positions influences reactivity, requiring careful control of reaction conditions to avoid side reactions such as over-reduction or unwanted substitutions.

The hydroxy group at the 4-position is sensitive and prone to oxidation; thus, mild conditions and protective groups are often employed during synthesis.

Esterification and hydrazide formation are useful intermediate steps for modifying solubility and reactivity, facilitating downstream reactions and purification.

Industrial scale synthesis is less documented but generally follows the laboratory synthetic route with optimizations for yield, solvent use, and reaction times.

Stock solution preparations for biological assays often use solvents like DMSO, with detailed dilution tables available for precise concentration control.

Q & A

Q. How can synthetic routes for 3-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid be optimized for laboratory-scale production?

Methodological Answer:

- Step 1: Protect reactive functional groups (e.g., hydroxyl and amino groups) using tert-butyldimethylsilyl (TBDMS) or benzyl groups to prevent undesired side reactions during synthesis .

- Step 2: Employ enantioselective catalysis (e.g., chiral ligands with palladium) to control stereochemistry, critical for biological activity studies .

- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water) to achieve >95% purity .

- Validation: Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions (e.g., chlorine atoms at 3,5-positions) and stereochemistry .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C9H8Cl2NO3) and isotopic patterns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column with acetonitrile/water mobile phase to assess purity (>98%) .

- Thermogravimetric Analysis (TGA): Determine thermal stability under nitrogen atmosphere (decomposition >200°C) .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Calibration Curves: Prepare standard solutions (0.1–100 µg/mL) and assess linearity (R² > 0.99) using UV-Vis or LC-MS .

- Limit of Detection (LOD)/Limit of Quantitation (LOQ): Calculate via signal-to-noise ratios (LOD: 3:1, LOQ: 10:1) .

- Recovery Studies: Spike known concentrations into biological samples (e.g., plasma) and measure recovery rates (85–115%) .

Advanced Research Questions

Q. What experimental strategies elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing chlorine with fluorine) and compare inhibitory IC50 values .

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., cytochrome P450 isoforms) .

- Kinetic Studies: Measure enzyme inhibition constants (Ki) via Lineweaver-Burk plots under varied substrate concentrations .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Replication Studies: Repeat experiments under standardized conditions (pH, temperature, solvent) to isolate variability sources .

- Meta-Analysis: Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding factors .

- Batch Variability Testing: Compare activity of different synthetic batches using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Q. What methodologies identify degradation pathways and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to stress conditions (e.g., 70°C, 75% RH, UV light) and monitor degradation via HPLC-MS .

- Hydrolysis Pathways: Incubate in buffers (pH 1–13) and identify hydrolytic products (e.g., cleavage of the propanoic acid moiety) .

- Oxidative Stability: Treat with hydrogen peroxide or radical initiators (e.g., AIBN) to assess susceptibility to oxidation .

Q. How can in-vitro activity data be extrapolated to in-vivo pharmacokinetic (PK) and pharmacodynamic (PD) models?

Methodological Answer:

- Physiochemical Profiling: Measure logP (octanol/water partition coefficient) and solubility to predict absorption .

- Microsomal Stability Assays: Incubate with liver microsomes to estimate metabolic clearance .

- Compartmental Modeling: Use software (e.g., Phoenix WinNonlin) to simulate PK/PD profiles based on in-vitro IC50 and plasma protein binding data .

Q. What factorial design approaches optimize reaction conditions for scalable synthesis?

Methodological Answer:

- Full Factorial Design: Vary factors (temperature, catalyst loading, solvent ratio) in a 2k design to identify significant interactions .

- Response Surface Methodology (RSM): Use central composite design to model yield/purity as a function of pH and reaction time .

- Robustness Testing: Introduce ±10% variations in critical parameters (e.g., stirring speed) to assess process reliability .

Q. How can theoretical frameworks (e.g., quantum mechanics) predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for proposed reaction mechanisms (e.g., nucleophilic substitution at the aromatic ring) .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways using explicit solvent models (e.g., water, DMSO) .

- Transition State Analysis: Identify rate-determining steps via intrinsic reaction coordinate (IRC) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.